8-(Thiophen-3-yloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Thiophen-3-yloxy)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound known for its diverse pharmacological properties, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry. The fusion of these two moieties results in a compound with unique chemical and biological properties.
Mechanism of Action
Target of Action
8-(Thiophen-3-yloxy)quinoline is a derivative of 8-Hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of 8-HQ derivatives are often associated with their antimicrobial, anticancer, and antifungal effects . .
Mode of Action
8-hq derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
8-hq derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities
Result of Action
8-hq derivatives are known to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Thiophen-3-yloxy)quinoline typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Thiophene Derivative Preparation: Thiophene derivatives can be synthesized via methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The final step involves the coupling of the quinoline and thiophene derivatives. This can be achieved through a nucleophilic substitution reaction where the thiophene derivative is reacted with a quinoline derivative under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the quinoline nitrogen or the thiophene sulfur, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, organometallic reagents, and strong bases are often used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced quinoline or thiophene derivatives.
Substitution Products: Various functionalized quinoline and thiophene derivatives.
Scientific Research Applications
8-(Thiophen-3-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Thiophene Derivatives: Such as 2,5-dimethylthiophene, which is used in organic electronics.
Quinoline Derivatives: Such as chloroquine, used as an antimalarial drug.
Uniqueness: 8-(Thiophen-3-yloxy)quinoline is unique due to the combination of the quinoline and thiophene moieties, which imparts a distinct set of chemical and biological properties. This fusion allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-thiophen-3-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c1-3-10-4-2-7-14-13(10)12(5-1)15-11-6-8-16-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWGVFAQKZWYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CSC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.